molecular formula C15H24N4O3 B7635452 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

Cat. No. B7635452
M. Wt: 308.38 g/mol
InChI Key: CHRHXVJZFSQCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea, also known as OEPU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a urea derivative that has been synthesized using specific methods and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea works by binding to the active site of the kinase and preventing it from carrying out its function. This inhibition results in the disruption of cellular processes that are dependent on the activity of the kinase, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has been shown to have unique biochemical and physiological effects. In addition to its kinase inhibitory properties, 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has also been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have a high degree of selectivity for specific kinases, making it a useful tool for studying the function of these enzymes. However, one limitation of 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is that it may not be effective against all kinases, and its efficacy may vary depending on the specific kinase being targeted.

Future Directions

There are several potential future directions for research on 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea. Another potential direction is the investigation of the anti-inflammatory properties of 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea and its potential use as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to determine the efficacy of 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea in vivo and its potential as a cancer treatment.

Synthesis Methods

The synthesis of 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea involves a multi-step process that starts with the reaction of 2-oxo-1,3-dioxolane with 1,2-diaminoethane to form 1-(oxolan-2-yl)ethylamine. This intermediate is then reacted with pyrazole-4-carboxaldehyde to produce 1-(oxolan-2-ylmethyl)pyrazole-4-carbaldehyde. The final step involves the reaction of this intermediate with urea to form 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea.

Scientific Research Applications

1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division, growth, and differentiation. 1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has been shown to inhibit the activity of certain kinases, making it a potential therapeutic agent for various diseases, including cancer.

properties

IUPAC Name

1-[1-(oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-11(14-5-3-7-22-14)17-15(20)18-12-8-16-19(9-12)10-13-4-2-6-21-13/h8-9,11,13-14H,2-7,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRHXVJZFSQCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

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